p-Anisic acid-d4

Beschreibung

BenchChem offers high-quality p-Anisic acid-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Anisic acid-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

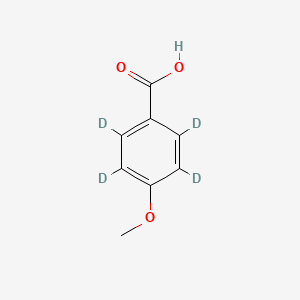

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Anisic Acid-d4: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of p-Anisic acid-d4. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize stable isotope-labeled compounds. This document includes detailed data, experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Core Chemical Properties

p-Anisic acid-d4, also known as 4-Methoxybenzoic acid-d4, is the deuterated form of p-Anisic acid.[1] The incorporation of four deuterium atoms on the methoxy group results in a higher molecular weight compared to its non-deuterated counterpart. This key difference allows for its use as an internal standard in quantitative mass spectrometry-based assays.[1] Deuterium-labeled compounds are considered the gold standard for such applications as they exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and demonstrating similar ionization efficiency.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of p-Anisic acid-d4 and its non-deuterated analog, p-Anisic acid.

| Property | p-Anisic acid-d4 | p-Anisic acid |

| Molecular Formula | C₈H₄D₄O₃ | C₈H₈O₃[2] |

| Molecular Weight | 156.17 g/mol | 152.15 g/mol [3] |

| CAS Number | 152404-46-1[1] | 100-09-4 |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | 182-185 °C (lit.) | 182-185 °C (lit.) |

| Boiling Point | 275-280 °C | 275-280 °C |

| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in hot water. Insoluble in cold water. | Freely soluble in alcohol, chloroform, diethyl ether, and ethyl acetate. Soluble in boiling water. Sparingly soluble in water (1 part per 2500). |

| pKa | ~4.47 | 4.47 |

Chemical Structure

p-Anisic acid-d4 consists of a benzene ring substituted with a carboxylic acid group and a deuterated methoxy group (-OCD₃) at the para (4) position. The four deuterium atoms replace the hydrogen atoms of the methyl group in the methoxy moiety.

Chemical Name: 4-(Methoxy-d4)benzoic acid

Synonyms: p-Anisic acid-d4, 4-Methoxybenzoic acid-d4, Draconic acid-d4

Synthesis

The synthesis of p-Anisic acid is typically achieved through the oxidation of anethole or p-methoxyacetophenone. One common industrial method involves the catalytic oxidation of p-methoxytoluene.

A laboratory-scale synthesis of p-Anisic acid can be performed via the hydrolysis of methyl p-anisate. A green and efficient method has been reported involving the hydrolysis of commercially available methyl paraben. The synthesis of the deuterated analog, p-Anisic acid-d4, would follow a similar synthetic route, utilizing a deuterated starting material, such as methanol-d4, in the appropriate step to introduce the deuterated methoxy group.

Experimental Protocols

p-Anisic acid-d4 is primarily used as an internal standard for the accurate quantification of p-Anisic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are generalized experimental protocols that can be adapted for this purpose.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of p-Anisic acid from plasma or serum samples.

-

To 100 µL of the plasma or serum sample in a microcentrifuge tube, add 10 µL of a known concentration of p-Anisic acid-d4 internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge again to remove any remaining particulates.

-

Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the separation of p-Anisic acid.

-

LC System: UHPLC or HPLC system

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate to the initial conditions.

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both p-Anisic acid and p-Anisic acid-d4 need to be determined and optimized on the specific instrument.

-

p-Anisic acid (Analyte): The precursor ion will be [M-H]⁻, which is m/z 151.1. The product ions will result from the fragmentation of the precursor.

-

p-Anisic acid-d4 (Internal Standard): The precursor ion will be [M-H]⁻, which is m/z 155.2. The product ions will be monitored similarly.

-

-

Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to achieve maximal signal intensity.

Metabolism

The metabolism of p-Anisic acid in rats has been studied, and it is expected that the metabolic fate of p-Anisic acid-d4 would be similar, although potential kinetic isotope effects may alter the rate of metabolism. The primary metabolic pathway involves O-demethylation to form p-hydroxybenzoic acid (pHBA). Both p-Anisic acid and its metabolite, pHBA, can then undergo phase II conjugation reactions, primarily with glucuronic acid and glycine, to form more water-soluble compounds that are readily excreted in the urine.

Caption: Metabolic pathway of p-Anisic acid.

Experimental Workflow and Logical Relationships

The use of p-Anisic acid-d4 as an internal standard is a critical component of a robust quantitative bioanalytical workflow. The following diagram illustrates the logical steps involved in a typical LC-MS/MS experiment for the quantification of p-Anisic acid in a biological matrix.

Caption: Workflow for quantitative analysis using an internal standard.

References

p-Anisic Acid-d4: A Technical Guide for Researchers in Quantitative Analysis and Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core applications of p-Anisic acid-d4 in scientific research, with a primary focus on its role as an internal standard in quantitative mass spectrometry and its potential as a tracer in metabolic studies. This document provides structured data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in a laboratory setting.

Core Applications of p-Anisic Acid-d4

p-Anisic acid-d4 is the deuterium-labeled form of p-Anisic acid (4-methoxybenzoic acid). The incorporation of four deuterium atoms results in a stable, heavier isotopologue of the parent compound, making it an invaluable tool in modern analytical and metabolic research.

Internal Standard for Quantitative Analysis

The most prevalent application of p-Anisic acid-d4 is as an internal standard (IS) for the accurate quantification of unlabeled p-Anisic acid in complex biological and environmental matrices.[1] The principle of this application lies in the near-identical chemical and physical properties of the deuterated and non-deuterated forms. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in mass spectrometry.[2][3] Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally, allowing for reliable and accurate quantification.[3] This technique, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative analysis.

Stable isotope-labeled standards like p-Anisic acid-d4 are particularly crucial for mitigating matrix effects, a common challenge in bioanalysis where components of a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[4]

Tracer for Metabolic and Pharmacokinetic Studies

Deuterium-labeled compounds, including p-Anisic acid-d4, can be used as tracers to investigate the absorption, distribution, metabolism, and excretion (ADME) of the parent compound in vivo and in vitro. By introducing p-Anisic acid-d4 into a biological system, researchers can track its metabolic fate by identifying its deuterated metabolites using mass spectrometry. This approach provides valuable insights into metabolic pathways and the pharmacokinetic profile of p-Anisic acid.

Quantitative Data

The following table summarizes key quantitative specifications and typical experimental parameters for p-Anisic acid-d4.

| Parameter | Typical Value/Range | Notes |

| Chemical Formula | C₈H₄D₄O₃ | |

| Molecular Weight | 156.17 g/mol | Compared to 152.15 g/mol for unlabeled p-Anisic acid. |

| Isotopic Purity | ≥ 98% | The percentage of the compound that is deuterated. |

| Chemical Purity | ≥ 98% | The percentage of the compound that is chemically p-Anisic acid. |

| Internal Standard Stock | 1 mg/mL in methanol or acetonitrile | Stored at -20°C. |

| Working Concentration | 10 - 100 ng/mL | The concentration of the internal standard added to the samples. |

| Calibration Curve Range | 1 - 1000 ng/mL | The range of concentrations of unlabeled p-Anisic acid used to create the standard curve. |

| Mass Transition (MRM) | Analyte dependent | Specific to the mass spectrometer and ionization method used. A 4 Dalton mass difference is expected. |

Experimental Protocols

Quantification of p-Anisic Acid in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of p-Anisic acid in human plasma using p-Anisic acid-d4 as an internal standard.

1. Materials and Reagents:

-

p-Anisic acid (analytical standard)

-

p-Anisic acid-d4 (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (blank, pooled)

-

Protein precipitation plates or microcentrifuge tubes

2. Standard Solution Preparation:

-

p-Anisic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-Anisic acid and dissolve it in 10 mL of methanol.

-

p-Anisic Acid-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of p-Anisic acid-d4 and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the p-Anisic acid stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the p-Anisic acid-d4 stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and quality control samples to room temperature.

-

To 100 µL of each sample, add 10 µL of the 100 ng/mL internal standard working solution.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 4000 x g for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate p-Anisic acid from other matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM).

-

p-Anisic acid transition: e.g., m/z 151.1 -> 92.1

-

p-Anisic acid-d4 transition: e.g., m/z 155.1 -> 96.1

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of p-Anisic acid to p-Anisic acid-d4 against the concentration of the calibration standards.

-

Determine the concentration of p-Anisic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Workflow for Quantitative Analysis

Caption: Workflow for the quantification of p-Anisic acid using p-Anisic acid-d4 as an internal standard.

Hypothetical Metabolic Pathway of p-Anisic Acid

Caption: A hypothetical metabolic pathway for p-Anisic acid-d4 in a biological system.

References

An In-Depth Technical Guide to the Physical Characteristics of p-Anisic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid-d4, also known as 4-Methoxybenzoic acid-d4, is the deuterated form of p-Anisic acid. It is a stable, isotopically labeled compound where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution makes it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its non-labeled counterpart, p-Anisic acid, is a naturally occurring compound found in anise and possesses antiseptic, anti-bacterial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive overview of the core physical characteristics of p-Anisic acid-d4, relevant experimental protocols, and its application workflow.

Core Physical and Chemical Properties

The physical properties of p-Anisic acid-d4 are nearly identical to its non-deuterated analog, with the primary difference being its molecular weight due to the presence of deuterium.

| Property | Data |

| IUPAC Name | 4-Methoxybenzoic acid-d4 |

| Synonyms | p-Anisic acid-d4, Draconic acid-d4 |

| CAS Number | 152404-46-1 |

| Chemical Formula | C₈H₄D₄O₃ |

| Molecular Weight | 156.17 g/mol (Calculated) |

| Appearance | White crystalline solid. |

| Melting Point | 182-185 °C. |

| Boiling Point | 275-280 °C. |

| Acidity (pKa) | 4.47 |

| Purity | Typically ≥98% |

Solubility Profile

Solubility is a critical parameter for the application of p-Anisic acid-d4 as an internal standard in various analytical matrices.

| Solvent | Solubility Description |

| Water | Insoluble in cold water; slightly soluble in hot water (approx. 0.3 g/L at 20°C). |

| Alcohols | Highly soluble. |

| Ether | Soluble. |

| Ethyl Acetate | Soluble. |

| Chloroform | Soluble. |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of p-Anisic acid-d4.

Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid p-Anisic acid-d4 transitions to a liquid.

-

Methodology:

-

Ensure the p-Anisic acid-d4 sample is thoroughly dried to remove any residual solvent.

-

Load a small, packed amount of the crystalline sample into a capillary tube, sealed at one end.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For p-Anisic acid, this is consistently reported as 182-185 °C.

-

Solubility Assessment

-

Objective: To qualitatively and quantitatively assess the solubility of p-Anisic acid-d4 in various solvents.

-

Methodology:

-

Add a pre-weighed amount of p-Anisic acid-d4 (e.g., 10 mg) to a vial.

-

Add a measured volume of the solvent of interest (e.g., 1 mL of water, ethanol, or ethyl acetate) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution for any undissolved solid. If fully dissolved, the compound is considered soluble under these conditions.

-

For quantitative assessment, continue adding known amounts of the solute to a known volume of solvent until saturation is reached (a persistent solid is observed). The concentration at this point is the solubility.

-

Application as an Internal Standard in LC-MS/MS

-

Objective: To use a known concentration of p-Anisic acid-d4 to accurately quantify a target analyte in a complex matrix (e.g., plasma).

-

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of the target analyte and a separate stock solution of p-Anisic acid-d4 in a suitable organic solvent (e.g., methanol).

-

Calibration Curve: Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma) with varying known concentrations of the target analyte and a single, constant concentration of the p-Anisic acid-d4 internal standard.

-

Sample Preparation: To the unknown sample (e.g., patient plasma), add the same constant concentration of the p-Anisic acid-d4 internal standard.

-

Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from all samples (calibration standards and unknown).

-

LC-MS/MS Analysis: Inject the extracted samples into an LC-MS/MS system. Develop a chromatographic method to separate the analyte from the internal standard and a mass spectrometric method (e.g., Multiple Reaction Monitoring, MRM) to detect and quantify both compounds.

-

Quantification: Calculate the peak area ratio of the analyte to the internal standard for all samples. Plot the peak area ratios of the calibration standards against their concentrations to generate a calibration curve. Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the curve.

-

Workflow Visualization

The following diagram illustrates the typical workflow for using p-Anisic acid-d4 as an internal standard in a quantitative bioanalytical assay.

Caption: Workflow for analyte quantification using p-Anisic acid-d4 as an internal standard.

References

An In-Depth Technical Guide to the Synthesis and Purification of p-Anisic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of p-Anisic acid-d4 (4-Methoxybenzoic acid-d4), a deuterated analog of p-Anisic acid. This isotopically labeled compound serves as a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) in various research and drug development applications.[1] This document outlines potential synthetic routes, detailed experimental protocols, purification techniques, and methods for characterization.

Introduction to p-Anisic Acid-d4

p-Anisic acid, also known as 4-methoxybenzoic acid, is a naturally occurring compound found in anise and is utilized for its antiseptic properties and as an intermediate in the synthesis of more complex organic molecules.[2][3] Its deuterated form, p-Anisic acid-d4, where four hydrogen atoms on the aromatic ring are replaced by deuterium, is a stable, non-radioactive isotopologue. The increased mass of deuterium provides a distinct mass spectrometric signature, making it an ideal internal standard for accurately quantifying the non-deuterated form in biological matrices and other complex samples. The molecular formula for p-Anisic acid-d4 is C8H4D4O3.[1]

Synthesis of p-Anisic Acid-d4

-

Method 1: Catalytic Hydrogen-Deuterium (H-D) Exchange of p-Anisic Acid. This is a direct approach where p-Anisic acid is subjected to a deuterated environment in the presence of a suitable catalyst.

-

Method 2: Synthesis from a Deuterated Precursor. This multi-step approach involves the synthesis of p-Anisic acid from a commercially available or synthesized deuterated starting material.

Method 1: Catalytic H-D Exchange

This method leverages the reversible activation of C-H bonds on an aromatic ring by a metal catalyst to facilitate exchange with deuterium from a deuterium source.

Reaction Scheme:

Experimental Protocol (Proposed):

-

Catalyst Activation: In a pressure-resistant vessel, add p-Anisic acid and a catalyst such as 10% Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C). The typical substrate-to-catalyst ratio is 10:1 by weight.

-

Deuterium Source: Add a suitable deuterium source, such as deuterium oxide (D₂O), to the vessel. The D₂O should be in large excess to drive the equilibrium towards the deuterated product.

-

Reaction Conditions: Seal the vessel and heat it to a temperature ranging from 80°C to 150°C. The reaction may require several hours to days to achieve a high level of deuteration. The progress of the reaction can be monitored by taking small aliquots and analyzing them by NMR or MS.

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Filter the reaction mixture to remove the catalyst. The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the p-Anisic acid-d4.

-

Isolation: Collect the precipitated product by vacuum filtration and wash with cold D₂O to remove any residual acid. The product is then dried under vacuum.

Logical Workflow for Catalytic H-D Exchange:

Caption: Workflow for the synthesis of p-Anisic acid-d4 via catalytic H-D exchange.

Method 2: Synthesis from a Deuterated Precursor

This method adapts a known synthesis of p-Anisic acid, starting with a deuterated analog of a key intermediate. A feasible route is the hydrolysis of methyl p-anisate-d4, which can be synthesized from a deuterated phenol.

Reaction Scheme:

-

Methylation of Phenol-d5:

-

Friedel-Crafts Acylation of Anisole-d5:

-

Haloform Reaction of 4-Methoxyacetophenone-d4:

-

Acidification to p-Anisic acid-d4:

Experimental Protocol (Adapted from the synthesis of p-Anisic acid):

A detailed protocol for the synthesis of non-deuterated p-Anisic acid from methyl paraben has been reported with high yields.[4] This could be adapted using a deuterated starting material.

Logical Workflow for Synthesis from a Deuterated Precursor:

Caption: Multi-step synthesis of p-Anisic acid-d4 from a deuterated precursor.

Purification of p-Anisic Acid-d4

Purification is a critical step to ensure the isotopic enrichment and chemical purity of the final product. The two most common methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is crucial and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol:

-

Solvent Selection: Based on the solubility of p-Anisic acid, a mixture of ethanol and water is a suitable solvent system.

-

Dissolution: Dissolve the crude p-Anisic acid-d4 in a minimal amount of hot ethanol.

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Column Chromatography

For removing impurities with similar solubility profiles, column chromatography is the preferred method.

Experimental Protocol:

-

Stationary Phase: Pack a glass column with silica gel as the stationary phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a suitable mobile phase, such as a mixture of hexanes and ethyl acetate. The polarity of the mobile phase can be gradually increased to facilitate the separation of the desired compound from impurities.

-

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified p-Anisic acid-d4.

Purification Workflow:

Caption: General purification workflow for p-Anisic acid-d4.

Characterization and Data Presentation

The identity and purity of the synthesized p-Anisic acid-d4 should be confirmed using various analytical techniques.

Quantitative Data

While specific yield and purity data for the synthesis of p-Anisic acid-d4 are not publicly available, the synthesis of non-deuterated p-Anisic acid from methyl paraben has been reported with a yield of 99.67%. The expected yield for the deuterated analog would depend on the efficiency of the deuteration step or the yields of the preceding steps if a deuterated precursor is used.

| Parameter | Non-deuterated p-Anisic Acid | p-Anisic Acid-d4 (Expected) |

| Molecular Formula | C₈H₈O₃ | C₈H₄D₄O₃ |

| Molar Mass | 152.15 g/mol | 156.17 g/mol |

| Melting Point | 182-185 °C | Similar to non-deuterated form |

| Appearance | White crystalline solid | White crystalline solid |

| Purity | >99% (achievable) | >98% isotopic purity |

| Yield (from Methyl Paraben) | 99.67% | Dependent on synthetic route |

Spectroscopic Data

Mass Spectrometry (MS):

Mass spectrometry is a key technique to confirm the incorporation of deuterium. The molecular ion peak in the mass spectrum of p-Anisic acid-d4 should be observed at m/z = 156, which is 4 units higher than that of the non-deuterated compound (m/z = 152).

-

p-Anisic acid (non-deuterated): [M]+ at m/z 152.

-

p-Anisic acid-d4 (expected): [M]+ at m/z 156.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for confirming the positions of deuterium incorporation and assessing the isotopic purity.

-

¹H NMR: In the ¹H NMR spectrum of p-Anisic acid-d4, the signals corresponding to the aromatic protons should be significantly diminished or absent, depending on the level of deuteration. The singlet for the methoxy protons (-OCH₃) at approximately 3.8 ppm and the acidic proton of the carboxylic acid group (which may be a broad singlet) should remain.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their intensity will be lower compared to the non-deuterated analog.

Reference Spectroscopic Data for non-deuterated p-Anisic Acid:

| ¹H NMR (CDCl₃, 300 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d | 2H | Ar-H | |

| 6.95 | d | 2H | Ar-H | |

| 3.88 | s | 3H | -OCH₃ |

| ¹³C NMR (CDCl₃, 75 MHz) | Chemical Shift (δ, ppm) | Assignment |

| 171.8 | C=O | |

| 163.7 | C-OCH₃ | |

| 132.0 | Ar-C | |

| 123.3 | Ar-C | |

| 113.8 | Ar-C | |

| 55.4 | -OCH₃ |

(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.)

Conclusion

This technical guide outlines the key considerations for the synthesis and purification of p-Anisic acid-d4. While a definitive, published protocol is not available, the proposed methods based on catalytic H-D exchange and synthesis from deuterated precursors provide viable pathways for obtaining this valuable internal standard. Careful execution of the synthesis and purification steps, followed by thorough characterization using MS and NMR, is crucial for ensuring the high chemical and isotopic purity required for its intended applications in research and development.

References

p-Anisic acid-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated form of p-Anisic acid, p-Anisic acid-d4. It includes key chemical data, detailed experimental protocols for its primary application as an internal standard, and an exploration of the potential biological signaling pathways influenced by its non-deuterated counterpart.

Core Chemical Data

p-Anisic acid-d4, also known as 4-Methoxybenzoic acid-d4, is a stable isotope-labeled version of p-Anisic acid. The deuterium labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses.

| Property | Value |

| CAS Number | 152404-46-1 |

| Molecular Formula | C₈H₄D₄O₃ |

| Molecular Weight | 156.17 g/mol |

| Synonyms | 4-Methoxybenzoic-2,3,5,6-d4 Acid, Draconic acid-d4 |

Application in Quantitative Analysis: Experimental Protocols

p-Anisic acid-d4 is primarily utilized as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the accuracy and precision of the quantification of p-Anisic acid in various biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Quantification of p-Anisic Acid

This protocol provides a general framework for the quantification of p-Anisic acid in a biological matrix (e.g., plasma, urine) using p-Anisic acid-d4 as an internal standard. Optimization of specific parameters may be required for different instruments and matrices.

1. Sample Preparation:

-

Spiking: To 100 µL of the biological sample, add a known concentration of p-Anisic acid-d4 solution (e.g., 10 µL of a 1 µg/mL solution).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | p-Anisic acid: To be determined based on parent compoundp-Anisic acid-d4: To be determined based on deuterated compound |

| Collision Energy | Optimize for each transition |

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of p-Anisic acid to p-Anisic acid-d4 against the concentration of p-Anisic acid standards.

-

Determine the concentration of p-Anisic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental workflow for LC-MS/MS quantification.

Biological Signaling Pathways of p-Anisic Acid

While p-Anisic acid-d4 is primarily used as a research tool, its non-deuterated counterpart, p-Anisic acid, exhibits biological activities and may influence cellular signaling pathways. The following diagrams illustrate putative pathways based on existing research.

Inhibition of Tyrosinase and Melanin Synthesis

p-Anisic acid has been shown to be a noncompetitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1][2] This inhibition leads to a reduction in the production of melanin.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[1] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[2] An internal standard is a compound with physicochemical properties similar to the analyte that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[3] Its primary role is to compensate for variability that can occur during sample preparation, extraction, and analysis.[3]

Key Advantages:

-

Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency because the isotopic substitution has a minimal impact on the molecule's ionization potential.

-

Correction for Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because a deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of matrix effects, allowing for accurate correction and more reliable quantification.

-

Compensation for Sample Preparation Variability: Losses can occur during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since the deuterated standard is added at the beginning of this process, it will be lost to the same extent as the analyte, ensuring that the ratio of analyte to internal standard remains constant.

Data Presentation: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Assay Precision for Everolimus Quantification

| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Total Coefficient of Variation (%CV) |

| Deuterated | Everolimus-d4 | 1.0 (LLOQ) | 7.2 |

| Low QC | 5.8 | ||

| Mid QC | 4.3 | ||

| High QC | 4.9 | ||

| Non-Deuterated (Analog) | 32-desmethoxyrapamycin | 1.0 (LLOQ) | 6.9 |

| Low QC | 6.1 | ||

| Mid QC | 4.8 | ||

| High QC | 5.5 |

Table 2: Comparison of Assay Accuracy and Precision in the Presence of Matrix Effects

| Internal Standard Type | Analyte | Accuracy (% Nominal) | Precision (%CV) |

| Deuterated | Mycotoxin A | 95-105 | < 10 |

| Pesticide B | 92-108 | < 12 | |

| Non-Deuterated (Analog) | Mycotoxin A | 70-130 | > 20 |

| Pesticide B | 65-140 | > 25 |

Table 3: Validation Summary for Venetoclax Quantification in Human Plasma using a Deuterated (D8) Internal Standard

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

Experimental Protocols

The following sections provide detailed methodologies for common experiments in bioanalysis using deuterated internal standards.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma by Protein Precipitation (PPT)

This protocol is suitable for the analysis of small molecules in biological fluids like plasma or serum.

1. Preparation of Stock and Working Solutions:

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 methanol:water to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer. This concentration should be kept consistent across all samples, calibrators, and quality controls.

2. Sample Preparation:

-

Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma), calibration standard, or quality control sample.

-

Addition of Internal Standard: Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.

-

Vortexing: Briefly vortex the sample to ensure homogeneity.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrument Parameters:

-

LC System: UHPLC System

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.

-

MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.

-

Protocol 2: Quantification of Rosuvastatin in Human Plasma by Solid-Phase Extraction (SPE)

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of rosuvastatin in human plasma using its deuterated analogue, rosuvastatin-d6, as the internal standard.

1. Materials and Reagents:

-

Rosuvastatin reference standard

-

Rosuvastatin-d6 (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile, Methanol, Formic acid, Water (all LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

2. Stock and Working Solutions:

-

Prepare stock solutions of rosuvastatin and rosuvastatin-d6 in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions for calibration standards and the internal standard by diluting the stock solutions.

3. Sample Preparation:

-

Sample Pre-treatment: To 100 µL of plasma sample, add the rosuvastatin-d6 internal standard working solution.

-

Loading: Load the pre-treated sample onto a conditioned and equilibrated SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of elution solvent into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.

4. LC-MS/MS Analysis:

-

Proceed with LC-MS/MS analysis using appropriate chromatographic conditions and mass spectrometric parameters for rosuvastatin and its deuterated internal standard.

Mandatory Visualizations

Experimental Workflows

Logical Relationships

References

Solubility Profile of p-Anisic Acid-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of p-Anisic acid-d4, a deuterated derivative of p-Anisic acid. Due to a lack of specific quantitative solubility data for the deuterated form in the public domain, this guide leverages available data for the non-deuterated p-Anisic acid as a close proxy. The minor isotopic substitution of deuterium for hydrogen is not expected to significantly alter the solubility characteristics in organic solvents.

Core Concepts and Solubility Overview

p-Anisic acid, also known as 4-methoxybenzoic acid, is a white crystalline solid.[1] Its solubility is dictated by its molecular structure, which includes a polar carboxylic acid group and a less polar methoxy-substituted benzene ring. This amphiphilic nature governs its miscibility in various solvents. Generally, p-Anisic acid exhibits high solubility in alcohols, ether, and ethyl acetate, while being poorly soluble in water.[1][2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for p-Anisic acid. It is important to note that these values are for the non-deuterated form and should be considered as a strong estimation for p-Anisic acid-d4.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 0.3 g/L | 20 | [2][3] |

| Water | 1 part in 2500 parts water | Not Specified | |

| Hot Water | More soluble than in cold water | Boiling | |

| Alcohols (general) | Highly soluble | Not Specified | |

| Ethanol | Soluble | Not Specified | |

| Methanol | Soluble | Not Specified | |

| Ether | Soluble | Not Specified | |

| Ethyl Acetate | Soluble | Not Specified | |

| Chloroform | Soluble | Not Specified |

Experimental Protocol: Determining Solubility via the Saturation Shake-Flask Method

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like p-Anisic acid-d4 in an organic solvent. This method is widely used for its simplicity and reliability.

Objective: To determine the saturation solubility of p-Anisic acid-d4 in a given organic solvent at a specific temperature.

Materials:

-

p-Anisic acid-d4

-

Selected organic solvent (e.g., Ethanol, Ethyl Acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of p-Anisic acid-d4 to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of p-Anisic acid-d4 in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of p-Anisic acid-d4 in the filtered sample by interpolating from the calibration curve.

-

-

Calculation:

-

The determined concentration represents the saturation solubility of p-Anisic acid-d4 in the specific solvent at the tested temperature. The results are typically expressed in mg/mL or g/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the saturation shake-flask method for determining solubility.

References

A Researcher's Guide to Commercial Suppliers of High-Purity p-Anisic Acid-d4 for Drug Development

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is critical for achieving accurate and reliable quantitative results in bioanalytical assays.[1] This in-depth technical guide focuses on p-Anisic acid-d4, a deuterated analog of p-Anisic acid, and provides a comprehensive overview of its commercial suppliers, the importance of isotopic purity, and general protocols for its application in mass spectrometry-based studies.

Introduction to p-Anisic Acid-d4

p-Anisic acid-d4 (4-Methoxybenzoic acid-d4) is the deuterium-labeled form of p-Anisic acid. The introduction of deuterium atoms creates a mass shift from the unlabeled endogenous compound, allowing for its use as an ideal internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural similarity and co-elution with the analyte of interest, p-Anisic acid, allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Deuteration of drug molecules has gained significant attention in drug development, not only for creating reliable internal standards but also for its potential to favorably alter the pharmacokinetic and metabolic profiles of therapeutic agents.[1]

Commercial Suppliers of High-Purity p-Anisic Acid-d4

Identifying a reliable commercial supplier for high-purity p-Anisic acid-d4 is a crucial first step for any research application. While a comprehensive list of all potential suppliers is extensive, several reputable vendors specialize in stable isotope-labeled compounds. The following table summarizes some of the key suppliers in this market.

| Supplier | Website | Noteworthy Information |

| MedChemExpress | --INVALID-LINK-- | Offers p-Anisic acid-d4 and provides a product data sheet. While a detailed Certificate of Analysis with isotopic purity is not publicly available, it is likely provided upon purchase. |

| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | A well-established supplier of complex organic chemicals, including a wide range of stable isotope-labeled compounds. They typically provide a comprehensive Certificate of Analysis with their products. |

| Cayman Chemical | --INVALID-LINK-- | Provides a range of biochemicals and research tools, including deuterated standards. Their Certificates of Analysis for similar products often specify the percentage of deuterated forms. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | A large supplier of research reagents, including a variety of chemical compounds. A Certificate of Analysis is typically available for their products. |

| Alsachim, a Shimadzu Group Company | --INVALID-LINK-- | Specializes in the development and manufacturing of stable isotope-labeled internal standards for clinical chemistry, therapeutic drug monitoring, and research. They offer comprehensive analytical services. |

It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase or upon receipt of the product. This document should provide critical data regarding the chemical and isotopic purity of the p-Anisic acid-d4.

Data Presentation: Understanding the Certificate of Analysis

The Certificate of Analysis is the primary source of quantitative data for your p-Anisic acid-d4 internal standard. Below is a template table summarizing the key parameters that should be reviewed. For illustrative purposes, this table includes hypothetical but realistic data.

| Parameter | Specification | Hypothetical Value | Analytical Method |

| Chemical Identity | |||

| Compound Name | p-Anisic acid-d4 | Confirmed | 1H NMR, 13C NMR, MS |

| CAS Number | 152404-46-1 | Confirmed | - |

| Molecular Formula | C₈H₄D₄O₃ | Confirmed | - |

| Molecular Weight | 156.19 g/mol | 156.19 | MS |

| Purity | |||

| Chemical Purity | ≥98% | 99.5% | HPLC |

| Isotopic Purity | |||

| Deuterium Enrichment | ≥98 atom % D | 99.2 atom % D | MS |

| Isotopic Distribution | |||

| d0 | ≤1% | 0.5% | MS |

| d1 | ≤1% | 0.8% | MS |

| d2 | ≤1% | 0.5% | MS |

| d3 | ≤2% | 1.0% | MS |

| d4 | ≥95% | 97.2% | MS |

Experimental Protocols: A General Guideline for Using p-Anisic Acid-d4 as an Internal Standard in LC-MS

The following is a generalized protocol for the use of p-Anisic acid-d4 as an internal standard for the quantification of p-Anisic acid in a biological matrix. This protocol should be optimized for the specific matrix and analytical instrumentation used in your laboratory.

Preparation of Stock and Working Solutions

-

p-Anisic acid-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of high-purity p-Anisic acid-d4 and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

p-Anisic acid-d4 Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the same solvent to achieve the desired concentration for spiking into samples. The optimal concentration of the internal standard should be determined during method development and should be similar to the expected concentration of the analyte in the samples.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (e.g., plasma, urine, or tissue homogenate) into a microcentrifuge tube.

-

Add 10 µL of the p-Anisic acid-d4 working solution to each sample, calibrator, and quality control (QC) sample.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable for the separation of p-Anisic acid.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

-

Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor-to-product ion transitions for both p-Anisic acid and p-Anisic acid-d4.

-

p-Anisic acid: Monitor the transition from m/z 151.0 to a specific product ion.

-

p-Anisic acid-d4: Monitor the transition from m/z 155.0 to a corresponding product ion.

-

-

Mandatory Visualizations

Logical Workflow for Supplier Selection

Caption: A logical workflow for selecting a commercial supplier of p-Anisic acid-d4.

Experimental Workflow for Quantification using p-Anisic Acid-d4

Caption: A typical experimental workflow for the quantification of an analyte using p-Anisic acid-d4 as an internal standard.

References

A Technical Guide to the Natural Isotopic Abundance of p-Anisic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of p-Anisic acid. It details the methodologies used for isotopic analysis and presents the data in a clear, structured format to support research and development in pharmaceuticals and related fields.

Introduction to p-Anisic Acid and Isotopic Abundance

p-Anisic acid, also known as 4-methoxybenzoic acid, is an organic compound with the chemical formula C₈H₈O₃.[1][2][3][4] It is a white crystalline solid found naturally in anise and is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals.

The constituent elements of p-Anisic acid—Carbon, Hydrogen, and Oxygen—are composed of a mixture of stable isotopes. The natural abundance of these isotopes is a fundamental property that can be precisely measured. Isotopic analysis can provide insights into the origin, synthetic pathway, and metabolic fate of organic molecules.

Natural Abundance of Constituent Isotopes

The natural abundances of the stable isotopes of Carbon, Hydrogen, and Oxygen are well-established. This data is crucial for the accurate interpretation of mass spectrometry results and for isotopic labeling studies.

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (Atom %) | Nuclear Spin (I) |

| Carbon | ¹²C | 12.000000 | 98.93 (8) | 0 |

| ¹³C | 13.003355 | 1.07 (8) | 1/2 | |

| Hydrogen | ¹H (Protium) | 1.007825 | >99.98 | 1/2 |

| ²H (Deuterium) | 2.014102 | ~0.0115 | 1 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 (16) | 0 |

| ¹⁷O | 16.999131 | 0.038 (1) | 5/2 | |

| ¹⁸O | 17.999160 | 0.205 (14) | 0 |

Table 1: Natural abundance of the stable isotopes of Carbon, Hydrogen, and Oxygen. Data sourced from various established scientific resources.

Experimental Protocols for Isotope Ratio Analysis

The determination of the natural isotopic abundance of p-Anisic acid is primarily achieved through Isotope Ratio Mass Spectrometry (IRMS). This technique allows for high-precision measurement of the ratios of stable isotopes.

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results.

-

Drying: The p-Anisic acid sample must be thoroughly dried to remove any residual water, which could interfere with the analysis, particularly for hydrogen and oxygen isotopes. This is typically achieved by placing the sample in a drying oven at 50-60°C for 24-48 hours or by using a freeze-dryer.

-

Grinding: To ensure homogeneity, the dried sample is ground into a fine, uniform powder. This can be accomplished using a mortar and pestle or a ball mill grinder.

-

Weighing: A precise amount of the powdered sample (typically in the milligram range) is weighed into a small tin or silver capsule using a microanalytical balance.

Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS)

The prepared sample is introduced into an elemental analyzer coupled to an isotope ratio mass spectrometer.

-

Combustion/Pyrolysis:

-

For Carbon (¹³C/¹²C) and Nitrogen (if present): The sample is combusted at a high temperature (around 1000°C) in the presence of oxygen. This process converts the organic carbon into carbon dioxide (CO₂) gas.

-

For Hydrogen (²H/¹H) and Oxygen (¹⁸O/¹⁶O): The sample undergoes high-temperature pyrolysis (thermal conversion) at temperatures around 1300-1450°C in a reductive environment. This converts the hydrogen and oxygen in the sample into hydrogen gas (H₂) and carbon monoxide (CO) gas, respectively.

-

-

Gas Purification and Separation: The resulting gases (CO₂, H₂, CO) are passed through a series of traps and chromatographic columns to remove any impurities and to separate the gases from each other.

-

Introduction to IRMS: The purified gases are then introduced into the ion source of the mass spectrometer.

-

Ionization and Mass Analysis: In the ion source, the gas molecules are ionized. The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.

-

Detection: The separated ion beams are detected by a series of Faraday cups, which measure the intensity of each isotopic beam. The ratios of the ion currents (e.g., mass 45/44 for CO₂ to determine ¹³C/¹²C) are then used to calculate the isotopic composition.

Workflow for Isotopic Analysis of p-Anisic Acid

The following diagram illustrates the general workflow for determining the natural isotopic abundance of p-Anisic acid.

Caption: Experimental workflow for determining the natural isotopic abundance of p-Anisic acid.

Conclusion

The determination of the natural isotopic abundance of p-Anisic acid is a precise and valuable analytical technique. By following standardized experimental protocols, researchers can obtain high-quality data that can be applied to a wide range of scientific inquiries, from verifying the authenticity of raw materials to conducting advanced metabolic studies in drug development. This guide provides the foundational knowledge for undertaking such analyses.

References

A Comprehensive Technical Guide to the Safety of p-Anisic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety information for p-Anisic acid-d4 (4-Methoxybenzoic acid-d4). It is intended to furnish researchers, scientists, and drug development professionals with the critical data and procedural guidance necessary for its safe handling, storage, and disposal.

Introduction: p-Anisic acid-d4 is the deuterated analogue of p-Anisic acid, a naturally occurring compound found in anise.[1][2][3] In research and drug development, deuterated compounds like p-Anisic acid-d4 are valuable as internal standards for quantitative analysis or as tracers to study metabolic pathways.[1] While comprehensive safety data for the deuterated form is not extensively documented, the safety profile is considered analogous to that of the parent compound, p-Anisic acid (CAS No. 100-09-4), due to the negligible toxicological difference between hydrogen and deuterium isotopes. Therefore, the data presented herein is based on the Safety Data Sheet (SDS) information for non-deuterated p-Anisic acid.

Physical and Chemical Properties

p-Anisic acid is a white to light cream crystalline solid.[4] It is characterized as being stable under normal storage conditions. Key quantitative physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄D₄O₃ | |

| Molecular Weight | 156.17 g/mol | |

| Appearance | White to off-white/light cream crystalline powder | |

| Odor | Odorless to slight characteristic odor | |

| Melting Point | 181 - 186 °C (357.8 - 366.8 °F) | |

| Boiling Point | 275 - 280 °C (527 - 536 °F) | |

| Flash Point | 185 °C (365 °F) | |

| Autoignition Temperature | 250 °C (482 °F) | |

| Density | 1.385 g/cm³ | |

| Solubility in Water | Slightly soluble; 0.3 g/L at 20°C | |

| Solubility in Solvents | Highly soluble in alcohols; soluble in ether, chloroform, and ethyl acetate. | |

| pH | 3-4 (saturated solution) |

Hazard Identification and Classification

p-Anisic acid is classified as harmful if swallowed and as an irritant to the skin, eyes, and respiratory tract. Dust generated from the powder may form explosive mixtures in the air.

| Hazard Classification | Code | Description | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | ||

| Acute Toxicity, Oral | H302 (Category 4) | Harmful if swallowed. | |

| Skin Irritation | H315 (Category 2) | Causes skin irritation. | |

| Eye Irritation | H319 (Category 2) | Causes serious eye irritation. | |

| Specific Target Organ Toxicity | H335 (Category 3) | May cause respiratory irritation. | |

| HMIS Rating | Health: 2, Flammability: 1, Physical: 0 | ||

| NFPA Rating | Health: 2, Fire: 1, Reactivity: 0 |

Toxicological Information

The toxicological properties of p-Anisic acid have not been fully investigated. The primary health effects are related to its irritant properties and acute oral toxicity.

| Effect | Description | Source(s) |

| Inhalation | May be harmful if inhaled; causes respiratory tract irritation. | |

| Skin Contact | May be harmful if absorbed through the skin; causes skin irritation. | |

| Eye Contact | Causes serious eye irritation. | |

| Ingestion | Harmful if swallowed. Swallowing a small quantity can result in a serious health hazard. | |

| Carcinogenicity | No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC. | |

| Mutagenicity | No information available. | |

| Reproductive Toxicity | Not classified as a reproductive toxicant. |

Experimental Safety Protocols

Adherence to strict safety protocols is mandatory when handling p-Anisic acid-d4. The following sections detail the standard operating procedures for various scenarios based on established safety data.

Protocol for First Aid Response

Immediate and appropriate first aid is critical in the event of an exposure.

-

General Advice: In all cases of exposure, consult a physician and provide them with this safety data sheet.

-

Inhalation Exposure:

-

Immediately move the affected person to fresh air.

-

If breathing is difficult, administer oxygen.

-

If symptoms such as respiratory irritation persist, seek medical attention.

-

-

Skin Contact:

-

Remove all contaminated clothing.

-

Wash the affected skin area thoroughly with soap and plenty of water.

-

If skin irritation occurs or persists, seek medical advice.

-

-

Eye Contact:

-

Immediately hold eyelids open and rinse cautiously and thoroughly with plenty of water for at least 15 minutes.

-

Remove contact lenses if present and easy to do so, and continue rinsing.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Rinse the mouth thoroughly with water.

-

Do NOT induce vomiting.

-

Call a poison center or doctor if you feel unwell and seek immediate medical attention.

-

Protocol for Accidental Release (Spill) Containment and Cleanup

Proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.

-

Personnel Precautions: Evacuate unnecessary personnel from the area. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as described in Section 6.0, including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing dust and prevent contact with skin and eyes.

-

Containment: Prevent the material from entering drains, sewers, or waterways.

-

Cleanup:

-

Carefully sweep or shovel the spilled material. Avoid actions that generate dust.

-

Place the collected material into a suitable, sealed, and labeled container for disposal.

-

Flush the spill area with water after material pickup is complete.

-

Handling, Storage, and Disposal

Safe Handling Workflow

The following diagram outlines the standard workflow for handling p-Anisic acid-d4 in a laboratory setting.

Caption: Standard workflow for the safe handling and disposal of p-Anisic acid-d4.

Storage and Disposal Recommendations

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contact. Store away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of unused material and its container in accordance with all applicable local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure risk.

| Control Measure | Specification | Source(s) |

| Engineering Controls | Ensure adequate ventilation. Use local exhaust ventilation where dust is generated. Safety showers and eyewash stations should be close to the workstation. | |

| Eye/Face Protection | Use chemical safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards. | |

| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber). Inspect gloves before use. | |

| Skin/Body Protection | Wear protective work clothing or a complete suit protecting against chemicals. | |

| Respiratory Protection | If ventilation is insufficient or dust is generated, use a NIOSH-approved dust respirator. | |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. Handle in accordance with good industrial hygiene and safety practice. |

First Aid Decision Pathway

The following diagram illustrates the logical decision-making process for administering first aid upon exposure.

References

Technical Guide: A Comparative Analysis of Theoretical vs. Actual Mass of p-Anisic Acid-d4

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and actual mass of p-Anisic acid-d4 (4-Methoxybenzoic acid-d4), a stable isotope-labeled compound critical for quantitative analysis. It details the basis for its theoretical mass, the experimental approach to determining its actual mass, and its principal application as an internal standard in mass spectrometry-based assays.

Quantitative Mass Data Summary

The distinction between theoretical and actual mass is fundamental in analytical chemistry. The theoretical mass is a calculated value derived from the compound's elemental composition, while the actual mass is the experimentally measured value. For p-Anisic acid-d4, these values are determined as follows.

| Parameter | Chemical Formula | Value | Unit | Source / Method |

| Theoretical Monoisotopic Mass | C₈H₄D₄O₃ | 156.072453 | Da | Calculation (based on most abundant isotopes) |

| Theoretical Average Molecular Weight | C₈H₄D₄O₃ | 156.173 | g/mol | Calculation (based on natural isotopic abundance) |

| Expected Actual Mass ([M-H]⁻) | C₈H₃D₄O₃⁻ | ~155.0652 | m/z | Experimental (e.g., LC-ESI-MS, Negative Ion Mode) |

| Expected Actual Mass ([M+H]⁺) | C₈H₅D₄O₃⁺ | ~157.0803 | m/z | Experimental (e.g., LC-ESI-MS, Positive Ion Mode) |

Note on Mass Values:

-

Theoretical Monoisotopic Mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ²H/D, ¹⁶O). This is the most relevant value for high-resolution mass spectrometry.

-

Actual Mass refers to the mass-to-charge ratio (m/z) observed in a mass spectrometer. This value is expected to be extremely close to the theoretical monoisotopic mass, with minor deviations dependent on instrument calibration and resolution (typically <5 ppm for modern instruments). The values in the table represent the expected m/z for the most common singly charged ions.

Framework for Mass Determination

The relationship between a compound's chemical formula, its calculated theoretical mass, and its experimentally verified actual mass forms the basis of its analytical characterization. This logical flow is essential for confirming the identity and purity of a standard like p-Anisic acid-d4.

Caption: Logical workflow for determining and verifying the mass of p-Anisic acid-d4.

Experimental Protocol: Quantification Using p-Anisic Acid-d4 as an Internal Standard

p-Anisic acid-d4 is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-labeled counterpart, p-Anisic acid, in complex matrices like plasma, serum, or tissue extracts.[1] The SIL-IS corrects for variability during sample preparation and instrument analysis, ensuring data accuracy and precision.[2][3]

A typical experimental protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed below.

1. Preparation of Standards and Reagents:

-

Stock Solutions: Prepare concentrated stock solutions of the p-Anisic acid analyte and the p-Anisic acid-d4 internal standard (IS) in a suitable organic solvent (e.g., methanol).

-

Calibration Standards: Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., drug-free plasma).

-

Internal Standard Spiking Solution: Prepare a working solution of p-Anisic acid-d4 at a fixed concentration.

2. Sample Preparation:

-

Sample Collection: Collect biological samples (e.g., 100 µL of plasma).

-

Internal Standard Spiking: Add a precise volume of the IS working solution to all samples, calibrators, and quality control (QC) samples.[3] This ensures a constant IS concentration across the entire batch.

-

Extraction: Isolate the analyte and IS from matrix interferences. A common method is protein precipitation:

-

Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the sample.

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.[4]

3. LC-MS/MS Analysis:

-

Chromatography:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

-

Ionization: Electrospray Ionization (ESI), typically in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the IS.

-

p-Anisic acid (Analyte): e.g., m/z 151.0 → 92.0

-

p-Anisic acid-d4 (IS): e.g., m/z 155.1 → 96.0

-

-

Optimization: Ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) must be optimized for maximum signal intensity.

-

4. Data Processing and Quantification:

-

Peak Integration: Integrate the chromatographic peak areas for both the analyte and the IS transitions.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the IS peak area for all samples.

-

Calibration Curve: Generate a calibration curve by plotting the area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis). Apply a linear regression model.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their area ratios from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for a typical bioanalytical study using p-Anisic acid-d4 as an internal standard.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

An In-depth Technical Guide to the Discovery and History of p-Anisic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and applications of p-Anisic acid and its deuterated analog, p-Anisic acid-d4. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, physical and chemical properties, and analytical applications of these compounds. This guide includes structured data tables, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of p-Anisic acid-d4's role in modern research.

Introduction: From Anise to Analytical Standard